N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
This compound features a tetrahydronaphthalene core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 1 and 6, respectively. A methylated pyrazole ring is linked via a sulfonamide (-SO₂NH-) bridge to the tetrahydronaphthalene moiety.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-19-10-14(9-17-19)24(21,22)18-11-16(20)7-3-4-12-8-13(23-2)5-6-15(12)16/h5-6,8-10,18,20H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBMSDKSUEVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | 188726-45-6 |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been shown to interact with N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of endogenous anti-inflammatory mediators such as palmitoylethanolamide (PEA) . By inhibiting NAAA, the compound helps preserve PEA levels, thereby enhancing its anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazole and sulfonamide moieties significantly influence the compound's biological activity. For instance:
- Alkyl Chain Variations : The introduction of different alkyl groups on the pyrazole ring has been linked to enhanced potency against NAAA. A study found that a propyl chain at position 5 of the pyrazole increased inhibitory activity substantially compared to simpler analogues .
Example SAR Data
| Compound Variant | IC₅₀ (μM) | Comments |
|---|---|---|
| Parent Compound | 0.64 | Moderate activity |
| Propyl Derivative | 0.33 | Enhanced potency |
| Ethyl Derivative | 1.11 | Reduced activity compared to propyl |
Biological Assays and Efficacy
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing nitric oxide (NO) secretion in RAW264.7 macrophage cell lines . Additionally, it has shown antibacterial activity against various pathogens at lower minimum inhibitory concentrations than standard antibiotics like ciprofloxacin .
Case Study: In Vivo Efficacy
A study investigating the in vivo efficacy of this compound reported promising results in models of chronic inflammation. The administration of the compound led to a marked reduction in inflammatory markers and improved clinical scores in animal models .
Scientific Research Applications
Neuroscience Research
One of the prominent applications of this compound is in neuroscience, particularly related to Alzheimer's disease. The compound has been investigated for its ability to inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's pathology. This inhibition is crucial as amyloid beta oligomers are known to contribute to neurodegeneration and cognitive decline associated with Alzheimer's disease.
Cancer Treatment
The compound has also been explored for its anticancer properties. In vitro studies have indicated that sulfonamide derivatives can exhibit significant activity against various cancer cell lines. For instance, compounds similar to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide have shown promising results in inhibiting cell proliferation in human liver cancer cell lines (HepG2) with selectivity indices surpassing traditional chemotherapeutic agents like methotrexate .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions such as temperature and pH. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure of synthesized compounds.
Case Study 1: Alzheimer's Disease
A study investigating the efficacy of this compound demonstrated its potential in reducing amyloid beta oligomer formation in vitro. The results indicated a significant reduction in neurotoxicity associated with amyloid beta aggregates.
Case Study 2: Anticancer Activity
In another study focused on cancer treatment, derivatives of sulfonamides were evaluated against HepG2 cells. The results revealed that certain modifications to the sulfonamide structure enhanced cytotoxicity compared to standard treatments. The selectivity index values indicated that these compounds could be developed into effective therapeutic agents against liver cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Research Findings and Gaps
- Current Data: Limited experimental data exist for the target compound. Analogues in and suggest prioritization of fluorinated or bulkier derivatives in drug discovery, possibly due to enhanced potency.
- Unanswered Questions :
- Does the hydroxyl group on tetrahydronaphthalene confer radical-scavenging activity?
- How does the methyl-pyrazole influence pharmacokinetics compared to isopropyl derivatives?
- Are there off-target effects linked to sulfonamide-mediated hydrogen bonding?
Q & A
Q. What are the standard synthetic routes for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : Synthesis typically involves coupling a functionalized pyrazole sulfonamide with a tetrahydronaphthalenol derivative. For example:
- Step 1 : Prepare the pyrazole sulfonamide core via nucleophilic substitution using K₂CO₃ in DMF (1.1 mmol RCH₂Cl, room temperature, 24 hr) .
- Step 2 : React with a hydroxy-methoxy-tetrahydronaphthalene intermediate under Mitsunobu or reductive amination conditions (e.g., NaBH₃CN in MeOH, 0°C to RT) .
- Purification : Use recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substitution patterns on the tetrahydronaphthalene moiety .
- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (e.g., [M+H]⁺) .
- Infrared (IR) : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
Q. How does the hydroxy-methoxy substitution on the tetrahydronaphthalene ring influence solubility?
- Methodological Answer :
- LogP Analysis : Use HPLC or shake-flask methods to determine partition coefficients. Polar groups (OH, OCH₃) reduce logP, enhancing aqueous solubility .
- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) or simulated gastric fluid .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during sulfonamide coupling?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-alkylated products). Adjust stoichiometry (e.g., 1.2:1 sulfonamide:alkylating agent) .
- Temperature Control : Maintain ≤40°C during coupling to prevent epimerization of the tetrahydronaphthalene stereocenter .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for regioselective coupling in heterocyclic systems .
Q. How to resolve contradictions in spectral data for regioisomeric impurities?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE signals by growing single crystals (e.g., using vapor diffusion with CH₃CN/Et₂O) .
- 2D NMR (COSY, NOESY) : Differentiate between C-3 vs. C-5 pyrazole substitution patterns .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., dihydropteroate synthase for sulfonamide activity) .
Theoretical Frameworks for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
